Summary of Application: 4-Bromo-1,1-dimethoxybutane has been used in the synthesis of Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates analogues, which have been investigated for their antifungal properties.
Results or Outcomes: The study found that certain analogues actively interact with THR-221 and THR-222 along with GLY-220 or VAL-12, suggesting potential antifungal activity.
4-Bromo-1,1-dimethoxybutane is an organic compound with the chemical formula C6H13BrO2. While its natural origins are not well documented, it finds occasional use as a synthetic intermediate in organic chemistry research []. There is no current scientific literature suggesting a specific biological function or widespread application.
The key feature of 4-bromo-1,1-dimethoxybutane's structure is the four-carbon butane chain. Attached to the first carbon are two methoxy groups (CH3O-), forming the "dimethoxy" portion of the name. On the fourth carbon, a bromine atom (Br) is bonded, giving the molecule its "bromo" designation []. This structure suggests potential sites for various chemical reactions due to the reactive nature of the bromine atom and the ether linkages (C-O-C) of the methoxy groups.
The bromine atom is a good leaving group, making the molecule susceptible to substitution by nucleophiles (electron-rich species) like amines or alcohols. This could result in the replacement of the bromine with a new functional group [].
Under acidic or basic conditions, the ether linkages (C-O-C) might undergo hydrolysis, breaking the molecule into smaller fragments [].
The presence of the ether groups makes the molecule susceptible to oxidation by strong oxidizing agents, potentially cleaving the carbon chain [].
Flammable;Irritant